N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide
CAS No.:
Cat. No.: VC9688107
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N4O3S |
|---|---|
| Molecular Weight | 310.37 g/mol |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide |
| Standard InChI | InChI=1S/C13H18N4O3S/c1-9-8-21-13(15-9)16-10(18)3-2-4-12(20)17-6-5-14-11(19)7-17/h8H,2-7H2,1H3,(H,14,19)(H,15,16,18) |
| Standard InChI Key | NEXBLFAHDYLDSY-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCNC(=O)C2 |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)CCCC(=O)N2CCNC(=O)C2 |
Introduction
Key Features:
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The compound features a conjugated system (thiazole) that may facilitate binding interactions with biological targets.
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The presence of both hydrophilic (amide, ketone) and hydrophobic (thiazole, methyl group) regions suggests moderate solubility and potential membrane permeability.
Synthesis
The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide likely involves:
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Formation of the Thiazole Core:
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Thiazoles are commonly synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea.
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Amide Bond Formation:
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Coupling between the thiazole derivative and a piperazine-containing intermediate through an acylation reaction.
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Final Functionalization:
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Incorporation of the pentanamide chain through esterification or amidation.
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Characterization Techniques
To confirm the structure of this compound, the following analytical methods are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule (e.g., 1H NMR, 13C NMR). |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern for structural verification. |
| IR Spectroscopy | Confirms functional groups like amides (C=O stretch) and thiazoles (C-S stretch). |
| X-ray Crystallography | Provides a three-dimensional structure for precise molecular geometry. |
Biological Activity
While specific data on this compound's activity is unavailable in the provided results, compounds with similar structures often exhibit:
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Anticancer Potential:
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Thiazole derivatives are known for their cytotoxicity against tumor cells due to their ability to interfere with DNA replication or protein synthesis.
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Antimicrobial Properties:
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The thiazole core can disrupt microbial enzymes or cell membranes.
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Enzyme Inhibition:
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Piperazine derivatives often act as enzyme inhibitors, targeting kinases or proteases.
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Research Applications
This compound could serve as:
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A lead molecule for drug discovery programs targeting cancer or infectious diseases.
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A probe for studying enzyme mechanisms involving sulfur or nitrogen heterocycles.
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